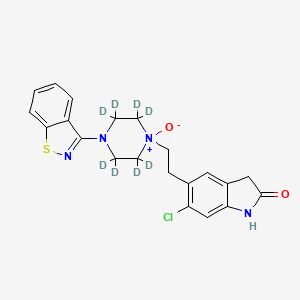
Ziprasidone N-oxide-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ziprasidone N-oxide-d8 is a deuterated derivative of Ziprasidone N-oxide, which is a metabolite of the antipsychotic drug ziprasidone. Ziprasidone is an atypical antipsychotic used primarily for the treatment of schizophrenia and bipolar disorder. The deuterated form, this compound, is often used in scientific research, particularly in pharmacokinetic studies, due to its stable isotope labeling which allows for precise tracking and analysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ziprasidone N-oxide-d8 involves the deuteration of Ziprasidone N-oxide. This process typically includes the introduction of deuterium atoms into the molecular structure of Ziprasidone N-oxide. The specific synthetic routes and reaction conditions can vary, but generally involve the use of deuterated reagents and solvents to achieve the desired isotopic labeling.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced techniques to ensure the consistent incorporation of deuterium atoms. Quality control measures are critical to ensure the purity and isotopic enrichment of the final product.
化学反应分析
Types of Reactions
Ziprasidone N-oxide-d8 can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Conversion to lower oxidation states.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but can include nucleophilic or electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction could produce lower oxidation state compounds.
科学研究应用
Ziprasidone N-oxide-d8 is utilized in various scientific research applications, including:
Pharmacokinetic Studies: Used as an internal standard to track the metabolism and distribution of ziprasidone in biological systems.
Drug Metabolism Research: Helps in understanding the metabolic pathways and identifying metabolites of ziprasidone.
Analytical Chemistry: Employed in mass spectrometry and other analytical techniques to improve the accuracy and precision of measurements.
Biomedical Research: Investigates the effects of ziprasidone and its metabolites on biological systems, contributing to the development of new therapeutic strategies.
作用机制
The mechanism of action of Ziprasidone N-oxide-d8 is similar to that of ziprasidone. It primarily acts as an antagonist at serotonin 5-HT2A and dopamine D2 receptors. This dual antagonism helps in alleviating the symptoms of schizophrenia and bipolar disorder by modulating neurotransmitter activity in the brain. The deuterated form allows for more precise tracking in research studies, providing insights into the drug’s pharmacokinetics and metabolism.
相似化合物的比较
Similar Compounds
Ziprasidone: The parent compound, used as an antipsychotic.
Ziprasidone N-oxide: The non-deuterated metabolite of ziprasidone.
Other Atypical Antipsychotics: Such as olanzapine, quetiapine, and risperidone.
Uniqueness
Ziprasidone N-oxide-d8 is unique due to its stable isotope labeling, which provides advantages in research applications. The deuterium atoms allow for precise tracking and analysis in pharmacokinetic and metabolic studies, offering insights that are not possible with non-deuterated compounds.
属性
分子式 |
C21H21ClN4O2S |
|---|---|
分子量 |
437.0 g/mol |
IUPAC 名称 |
5-[2-[4-(1,2-benzothiazol-3-yl)-2,2,3,3,5,5,6,6-octadeuterio-1-oxidopiperazin-1-ium-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C21H21ClN4O2S/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-8-26(28)9-6-25(7-10-26)21-16-3-1-2-4-19(16)29-24-21/h1-4,11,13H,5-10,12H2,(H,23,27)/i6D2,7D2,9D2,10D2 |
InChI 键 |
XIEQKITXJALFOJ-IHGLQNJRSA-N |
手性 SMILES |
[2H]C1(C([N+](C(C(N1C2=NSC3=CC=CC=C32)([2H])[2H])([2H])[2H])(CCC4=C(C=C5C(=C4)CC(=O)N5)Cl)[O-])([2H])[2H])[2H] |
规范 SMILES |
C1C[N+](CCN1C2=NSC3=CC=CC=C32)(CCC4=C(C=C5C(=C4)CC(=O)N5)Cl)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



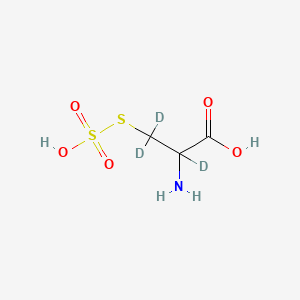
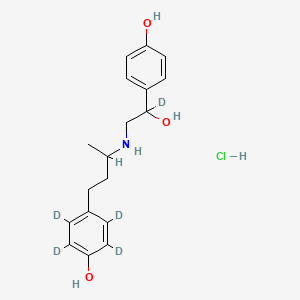
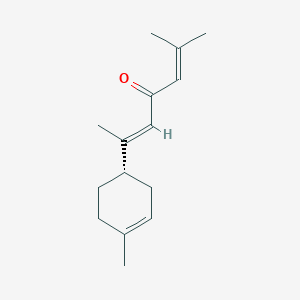
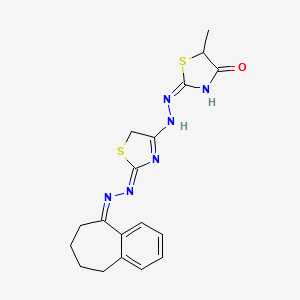

![(E)-but-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-[2-(2,4,5,6-tetradeuteriopyridin-3-yl)-1,3-thiazolidin-4-yl]methanone](/img/structure/B12415706.png)
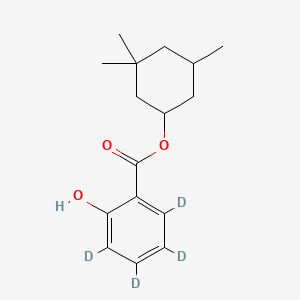
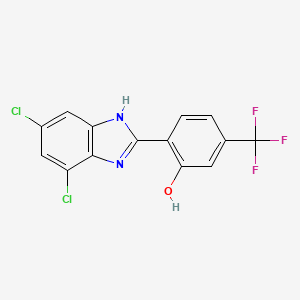
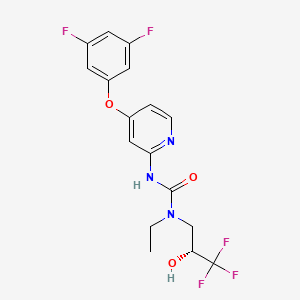
![(19S)-7-(3-aminopropoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B12415720.png)
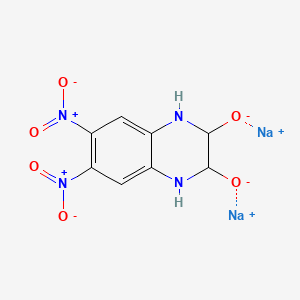

![5-(4-Chlorocyclohexa-2,4-dien-1-yl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B12415740.png)
